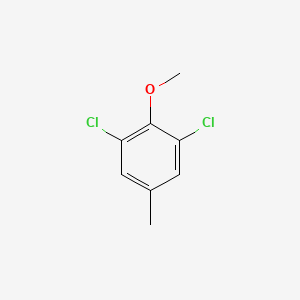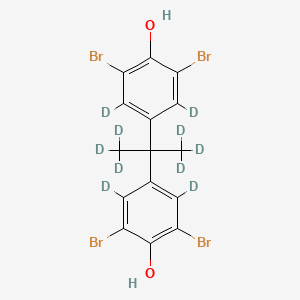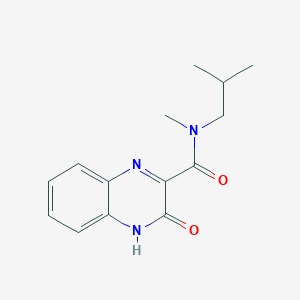
5-Chloro-3-(1-methylindol-3-yl)-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(1-methylindol-3-yl)-1,2,4-thiadiazole is a heterocyclic compound that combines the structural features of indole and thiadiazole. Indole is a significant heterocyclic system found in many natural products and drugs, known for its diverse biological activities . Thiadiazole, on the other hand, is known for its applications in medicinal chemistry due to its unique electronic properties and ability to form stable complexes with various metal ions .
Preparation Methods
The synthesis of 5-Chloro-3-(1-methylindol-3-yl)-1,2,4-thiadiazole typically involves the reaction of 5-chloro-1-methylindole with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
5-Chloro-3-(1-methylindol-3-yl)-1,2,4-thiadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-3-(1-methylindol-3-yl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity . The thiadiazole ring contributes to the compound’s stability and ability to form complexes with metal ions, enhancing its biological activity .
Comparison with Similar Compounds
5-Chloro-3-(1-methylindol-3-yl)-1,2,4-thiadiazole can be compared with other indole and thiadiazole derivatives:
Indole Derivatives: Compounds such as 5-chloro-3-phenylindole and 5-chloro-3-methylindole share similar structural features but differ in their biological activities and applications.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole exhibit different chemical reactivity and biological properties compared to this compound.
Properties
Molecular Formula |
C11H8ClN3S |
|---|---|
Molecular Weight |
249.72 g/mol |
IUPAC Name |
5-chloro-3-(1-methylindol-3-yl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C11H8ClN3S/c1-15-6-8(10-13-11(12)16-14-10)7-4-2-3-5-9(7)15/h2-6H,1H3 |
InChI Key |
UZSNWAGMPHSYQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NSC(=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


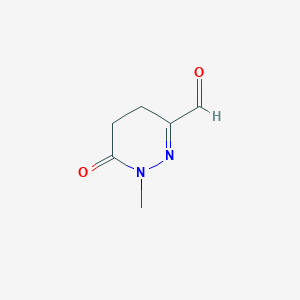

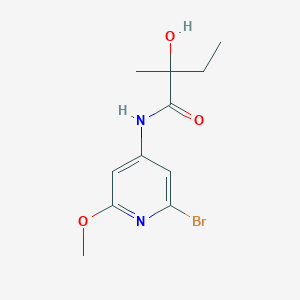
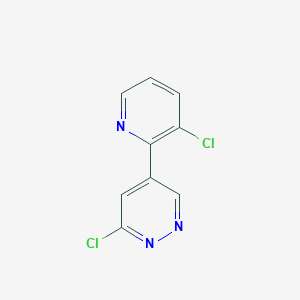
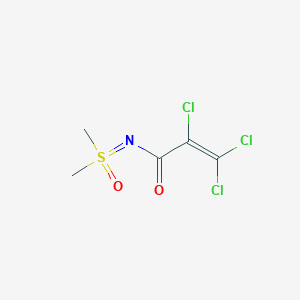
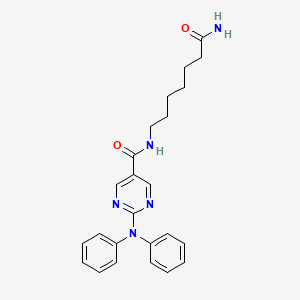
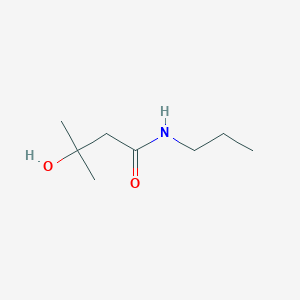
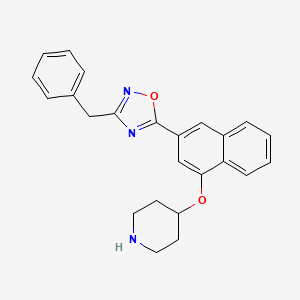
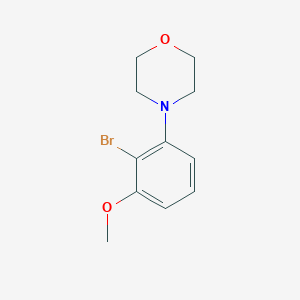
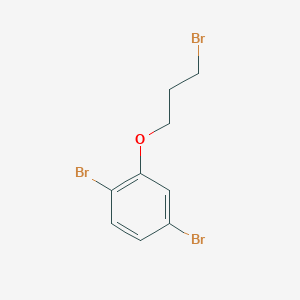
![3-Amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13867766.png)
